molecular formula C16H15N5O3S B4504547 N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide

Cat. No.: B4504547
M. Wt: 357.4 g/mol
InChI Key: YLBHVJRGRFSLKS-UHFFFAOYSA-N
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Description

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide is a complex organic compound that belongs to the class of heterocyclic compounds

Preparation Methods

The synthesis of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide involves multiple steps, starting with the preparation of the thiadiazole and quinazolinone intermediates. The thiadiazole ring can be synthesized through the cyclization of appropriate thiosemicarbazides under acidic conditions. The quinazolinone moiety is typically prepared via the condensation of anthranilic acid derivatives with isatoic anhydride. The final step involves the coupling of these intermediates under specific reaction conditions to form the target compound .

Chemical Reactions Analysis

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide undergoes various chemical reactions, including:

Scientific Research Applications

Structural Features

The compound features a thiadiazole ring that contributes to its biological activity and a quinazolinone structure known for its pharmacological properties. The combination of these moieties enhances its potential as a therapeutic agent.

Anticancer Activity

Research indicates that N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide exhibits promising anticancer properties. Studies have shown that compounds with similar structures can inhibit specific kinases involved in cancer cell proliferation. For instance:

  • Mechanism of Action: The compound may target signaling pathways associated with cell growth and apoptosis.
  • Case Study: A study demonstrated that a related thiadiazole derivative inhibited tumor growth in xenograft models by inducing apoptosis in cancer cells.

Enzyme Inhibition

The compound has been explored for its potential to inhibit various enzymes involved in metabolic pathways:

  • Protease Inhibition: Similar compounds have shown efficacy in inhibiting proteases linked to viral replication.
  • Case Study: Research on related thiadiazole compounds illustrated their ability to inhibit HIV protease, suggesting potential applications in antiviral therapies.

Materials Science

The unique electronic properties of this compound make it suitable for applications in materials science:

  • Conductive Polymers: The compound can be incorporated into polymer matrices to enhance electrical conductivity.
  • Optoelectronic Devices: Its unique structure may facilitate the development of organic light-emitting diodes (OLEDs) and solar cells.

Mechanism of Action

The mechanism of action of N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide involves its interaction with specific molecular targets and pathways. The compound is known to inhibit certain enzymes and proteins, leading to the disruption of cellular processes. For example, it may inhibit the activity of enzymes involved in DNA replication or protein synthesis, thereby exerting its antimicrobial or anticancer effects .

Comparison with Similar Compounds

N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide can be compared with other similar compounds, such as:

The uniqueness of this compound lies in its combined structural features, which contribute to its distinct chemical and biological properties.

Biological Activity

The compound N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide is a novel derivative that integrates the biologically significant scaffolds of thiadiazole and quinazoline. This article examines its biological activity, focusing on anticancer properties and other potential pharmacological effects.

Chemical Structure and Properties

The compound features a thiadiazole ring known for its diverse biological activities and a quinazoline moiety that enhances its pharmacological profile. The structural formula can be represented as follows:

N 2E 5 methyl 1 3 4 thiadiazol 2 3H ylidene 2 9 oxo 1 2 3 9 tetrahydropyrrolo 2 1 b quinazolin 6 yl oxy acetamide\text{N 2E 5 methyl 1 3 4 thiadiazol 2 3H ylidene 2 9 oxo 1 2 3 9 tetrahydropyrrolo 2 1 b quinazolin 6 yl oxy acetamide}

Biological Activity Overview

Research indicates that compounds containing the 1,3,4-thiadiazole scaffold exhibit a wide range of biological activities including:

  • Anticancer
  • Antimicrobial
  • Anti-inflammatory
  • Anticonvulsant

These activities are attributed to the ability of thiadiazole derivatives to interact with various biological targets.

Anticancer Activity

Several studies have demonstrated the anticancer potential of thiadiazole and quinazoline derivatives. The compound in focus has shown promising results in inhibiting cancer cell proliferation across multiple cancer cell lines.

Case Studies and Research Findings

  • Cytotoxicity Against Cancer Cell Lines
    • A study reported that derivatives of 1,3,4-thiadiazole exhibited GI50 values ranging from 0.25 to 10 μM against various cancer cell lines including colon (HCT116), lung (A549), and breast (MCF7) cancers .
    • The compound's structure allows it to effectively inhibit tumor growth by inducing apoptosis in cancer cells.
  • Structure-Activity Relationship (SAR)
    • The incorporation of different substituents on the thiadiazole ring significantly affects the biological activity. For instance, modifications such as halogen substitutions have been linked to enhanced anticancer efficacy .
    • A specific derivative showed an IC50 value of 3.29 μM against HCT116 cells, indicating strong cytotoxic effects .

Table: Summary of Biological Activities

Activity TypeDescriptionReference
AnticancerInhibition of cell growth in various cancer lines
AntimicrobialBroad spectrum against bacteria and fungi
Anti-inflammatoryPotential to reduce inflammation markers
AnticonvulsantEfficacy in reducing seizure activity in animal models

The proposed mechanisms through which this compound exerts its effects include:

  • Inhibition of DNA synthesis : Compounds with similar structures have been shown to interfere with DNA replication in cancer cells.
  • Induction of apoptosis : The compound may promote programmed cell death through activation of caspases.

Properties

IUPAC Name

N-(5-methyl-1,3,4-thiadiazol-2-yl)-2-[(9-oxo-2,3-dihydro-1H-pyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C16H15N5O3S/c1-9-19-20-16(25-9)18-14(22)8-24-10-4-5-11-12(7-10)17-13-3-2-6-21(13)15(11)23/h4-5,7H,2-3,6,8H2,1H3,(H,18,20,22)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

YLBHVJRGRFSLKS-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=NN=C(S1)NC(=O)COC2=CC3=C(C=C2)C(=O)N4CCCC4=N3
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C16H15N5O3S
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

357.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

Reactant of Route 1
Reactant of Route 1
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide
Reactant of Route 2
Reactant of Route 2
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide
Reactant of Route 3
Reactant of Route 3
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide
Reactant of Route 4
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide
Reactant of Route 5
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide
Reactant of Route 6
N-[(2E)-5-methyl-1,3,4-thiadiazol-2(3H)-ylidene]-2-[(9-oxo-1,2,3,9-tetrahydropyrrolo[2,1-b]quinazolin-6-yl)oxy]acetamide

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